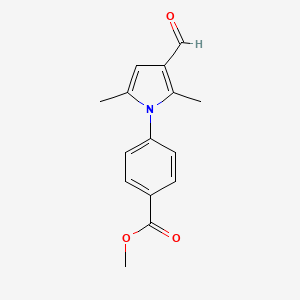

methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

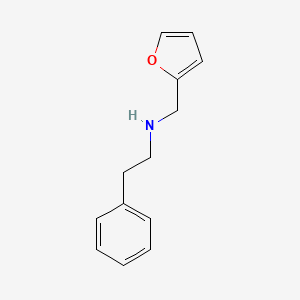

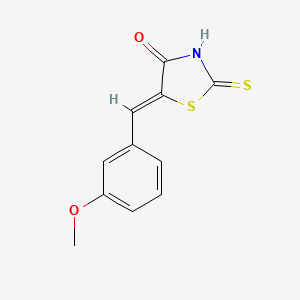

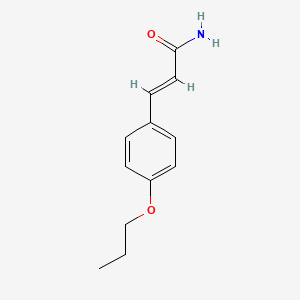

“Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” is a complex chemical compound used in diverse scientific research for its multifunctional properties and potential applications in various fields. It has a molecular weight of 257.29 .

Synthesis Analysis

The synthesis of “methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” can be achieved through several steps . Initially, 2,5-dimethylpyrrole reacts with benzophenone to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzophenone. Then, the resulting 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzophenone reacts with trimethyl borate under reducing conditions to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde .Molecular Structure Analysis

The molecular structure of “methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” is represented by the linear formula C15H15NO3 . The InChI code for this compound is 1S/C15H15NO3/c1-10-8-13(9-17)11(2)16(10)14-6-4-12(5-7-14)15(18)19-3/h4-9H,1-3H3 .Physical And Chemical Properties Analysis

“Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” is a solid at room temperature . It is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but has low solubility in water .科学的研究の応用

Bioactive Precursor in Organic Synthesis

Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is known for its versatility as a bioactive precursor in the synthesis of organic compounds. This chemical entity is recognized for its broad range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as an active scaffold and an excellent precursor for the discovery of new bioactive molecules. Its synthetic versatility makes it a valuable raw material for the preparation of medical products, highlighting its significant role in organic synthesis and the pharmaceutical industry (S. Farooq & Z. Ngaini, 2019).

Role in Biopolymer Synthesis

The modification of xylan into biopolymer ethers and esters presents another application potential for derivatives of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate. These modifications result in specific properties that vary according to functional groups, substitution degrees, and patterns. Xylan esters, for instance, have been synthesized efficiently by converting hemicellulose with various acids and activating agents under specific conditions. These esters can form nanoparticles suitable for drug delivery applications, showcasing the compound's utility in developing materials with biomedical applications (K. Petzold-Welcke et al., 2014).

Antimicrobial Properties

Research on p-Cymene, a compound related to the methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate structure, demonstrates significant antimicrobial effects. These properties have been extensively investigated, revealing p-Cymene as a major component of plant extracts and essential oils used in traditional medicines for its antimicrobial capabilities. Although further studies are needed to confirm its in vivo efficacy and safety, p-Cymene represents a promising candidate for biomedical applications, including the functionalization of biomaterials and nanomaterials, indicative of the broader potential applications of similar compounds (A. Marchese et al., 2017).

Supramolecular Capsule Assembly

Another fascinating application involves the self-assembly of supramolecular capsules derived from calixpyrrole components, akin to methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate derivatives. These capsules, constructed from calix[4]pyrrole and its derivatives, demonstrate the compound's relevance in creating highly organized molecular architectures. This application underscores the potential of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate derivatives in supramolecular chemistry and materials science, offering innovative approaches to capsule formation with potential utility in encapsulation and delivery systems (P. Ballester, 2011).

特性

IUPAC Name |

methyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-8-13(9-17)11(2)16(10)14-6-4-12(5-7-14)15(18)19-3/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWHGQULIVXXKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363463 |

Source

|

| Record name | methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

CAS RN |

347332-01-8 |

Source

|

| Record name | methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)

![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)